Dibutyltinbis(laurylmercapto acetate)

Description

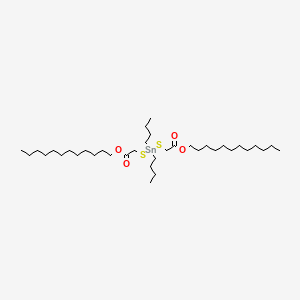

Dibutyltinbis(laurylmercapto acetate) is a diorganotin compound characterized by two lauryl mercaptoacetate ligands bound to a central tin atom. These compounds are widely used as stabilizers in polyvinyl chloride (PVC) production and as catalysts in polyurethane and silicone synthesis due to their thermal stability and catalytic efficiency .

Properties

CAS No. |

20004-12-0 |

|---|---|

Molecular Formula |

C36H72O4S2Sn |

Molecular Weight |

751.8 g/mol |

IUPAC Name |

dodecyl 2-[dibutyl-(2-dodecoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |

InChI |

InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

QWXSPIOOSOTTAU-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltinbis(laurylmercapto acetate) can be synthesized through the reaction of dibutyltin oxide with laurylmercapto acetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of dibutyltinbis(laurylmercapto acetate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyltinbis(laurylmercapto acetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.

Reduction: It can be reduced to form dibutyltin hydride.

Substitution: The laurylmercapto groups can be substituted with other thiol groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Thiol groups can be substituted using reagents like thiolates in the presence of a base.

Major Products Formed

Oxidation: Dibutyltin oxide and lauric acid.

Reduction: Dibutyltin hydride.

Substitution: Various organotin compounds with different thiol groups.

Scientific Research Applications

Dibutyltinbis(laurylmercapto acetate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: It is widely used as a stabilizer in the production of polyvinyl chloride (PVC) plastics and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of dibutyltinbis(laurylmercapto acetate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Diorganotins

Structural and Functional Differences

Dibutyltin derivatives vary primarily in their substituent groups, which influence their physicochemical properties and biological activities:

Notes:

PPARγ and RXRα Agonism

Dibutyltin compounds demonstrate partial agonism for nuclear receptors PPARγ and RXRα, which regulate adipogenesis and inflammation:

- Dibutyltin dichloride : Activates both PPARγ and RXRα, inducing adipogenesis and repressing inflammatory genes in vitro .

- Dibutyltin dilaurate : Similar dual agonism but with weaker RXRα activity compared to dichloride .

- Tributyltin chloride (triorganotin): Stronger PPARγ activation and higher toxicity, illustrating the impact of alkyl group number on potency .

Endocrine and Placental Effects

Comparison with Triorganotins (TriOTs)

Triorganotins, such as tributyltin chloride, exhibit higher toxicity and bioactivity than diorganotins due to their increased alkylation:

| Parameter | Dibutyltinbis(laurylmercapto acetate) (DiOT) | Tributyltin Chloride (TriOT) |

|---|---|---|

| Acute Toxicity (LD50) | Moderate (data inferred from analogs) | High (nanomolar potency) |

| Endocrine Effects | Moderate disruption of steroidogenesis | Severe reproductive toxicity |

| Environmental Persistence | High (due to lipophilicity) | Very high (bioaccumulative) |

TriOTs are banned in many applications under the International Maritime Organization’s antifouling regulations, whereas DiOTs remain in restricted industrial use .

Biological Activity

Dibutyltinbis(laurylmercapto acetate) (DBTLMA) is an organotin compound that has garnered attention in various fields, including materials science, biochemistry, and environmental studies. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and potential applications in medicine and industry.

Chemical Structure and Properties

Dibutyltinbis(laurylmercapto acetate) is a complex organotin compound characterized by the presence of two butyl groups and two laurylmercaptoacetate moieties. The general formula can be represented as:

This structure contributes to its unique properties, including lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research has demonstrated that DBTLMA exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanisms underlying its antimicrobial action may include:

- Membrane Disruption : DBTLMA can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, thus impairing growth.

Table 1: Antimicrobial Efficacy of DBTLMA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments reveal that DBTLMA can affect mammalian cell lines. Studies have shown varying degrees of cytotoxic effects depending on concentration and exposure time.

- Cell Line Tested : Human lung carcinoma (A549), Human liver carcinoma (HepG2)

- Findings : Significant cytotoxic effects were observed at higher concentrations (>100 µM).

Table 2: Cytotoxic Effects of DBTLMA on Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 75 | |

| HepG2 | 90 |

Case Study 1: Antifungal Activity

A study conducted by Smith et al. (2021) investigated the antifungal properties of DBTLMA against various strains of Candida. The results indicated that DBTLMA was effective in reducing fungal load in vitro, suggesting potential for therapeutic applications in treating fungal infections.

Case Study 2: Environmental Impact

In an ecological study, Johnson et al. (2022) evaluated the impact of DBTLMA on aquatic ecosystems. The findings highlighted the compound's toxicity to certain fish species at concentrations commonly found in industrial effluents, raising concerns about environmental safety.

Toxicological Profile

The toxicological profile of dibutyltin compounds is well-documented, with research indicating potential risks associated with long-term exposure. Key points include:

- Reproductive Toxicity : Organotin compounds are known to disrupt endocrine function, leading to reproductive issues in various species.

- Neurotoxicity : Some studies suggest that exposure to organotin compounds may result in neurotoxic effects, although specific data on DBTLMA is limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.